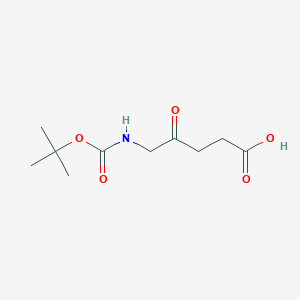

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

Übersicht

Beschreibung

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as 5-((t-Butoxycarbonyl)amino)-4-oxopentanoic acid, is an organic compound that is used in various fields of chemistry, including organic synthesis, analytical chemistry, and biochemistry. It is a versatile reagent that is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptidomimetic drugs. It has also been used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.

Wissenschaftliche Forschungsanwendungen

Photodynamic Diagnosis and Therapy

N-Boc-5-aminolevulinic acid is used in photodynamic diagnosis (PDD) and therapy (PDT) for various cancers. When excited with visible blue light, it emits red fluorescence, aiding in the detection and treatment of brain, gastric, bladder, skin, lung, and breast cancers .

Biosynthesis of Tetrapyrrole Compounds

This compound serves as a precursor for the biosynthesis of tetrapyrrole compounds such as heme, porphyrin, chlorophyll, and vitamin B12. These are essential components in biological systems for processes like oxygen transport and photosynthesis .

Metabolic Engineering

Metabolic engineering strategies utilize N-Boc-5-aminolevulinic acid to establish sustainable biosynthesis routes for 5-ALA. This includes engineering key enzymes and redistributing central carbon fluxes toward precursors .

Agriculture Applications

In agroforestry, N-Boc-5-aminolevulinic acid is applied to enhance plant growth, stress resistance, and yield. It’s involved in various physiological processes that benefit plant development .

Wirkmechanismus

Target of Action

The primary target of N-Boc-5-aminolevulinic acid is the heme synthesis pathway in cells . This compound is a derivative of 5-aminolevulinic acid (5-ALA), which is a key precursor in the biosynthesis of heme, a vital component of hemoglobin, cytochromes and other hemoproteins .

Mode of Action

N-Boc-5-aminolevulinic acid acts as a prodrug . After administration, it is metabolized and deprotected under physiological conditions to release 5-ALA . The released 5-ALA is then utilized by the heme biosynthesis pathway within the cell . The conversion of 5-ALA to protoporphyrin IX (PpIX), an intermediate in heme synthesis, is believed to be the key step influenced by this compound .

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-5-aminolevulinic acid is the heme synthesis pathway . Within this pathway, 5-ALA is converted into porphobilinogen (PBG) by the enzyme ALA dehydratase (ALAD) . Two molecules of PBG are then condensed to form porphyrins, which are subsequently converted into heme . By increasing the availability of 5-ALA, N-Boc-5-aminolevulinic acid effectively enhances the production of heme and other tetrapyrroles .

Pharmacokinetics

It is known that the compound is metabolized to release 5-ala, which is then incorporated into the heme synthesis pathway

Result of Action

The primary result of N-Boc-5-aminolevulinic acid’s action is an increase in the production of heme and other tetrapyrroles within the cell . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of photodynamic therapy, the accumulation of PpIX can lead to cell death when exposed to light .

Action Environment

The action, efficacy, and stability of N-Boc-5-aminolevulinic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of deprotection and release of 5-ALA . Additionally, the presence of other substances, such as certain ions or enzymes, may also influence the compound’s action

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLUNXGTJHDHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591998 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72072-06-1 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

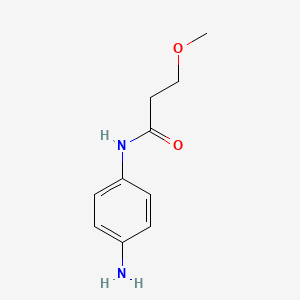

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

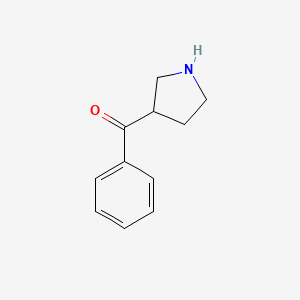

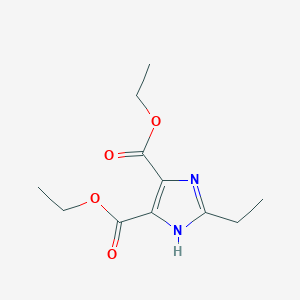

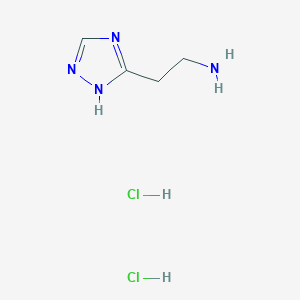

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)